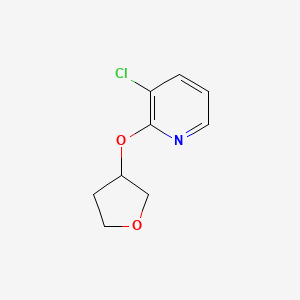

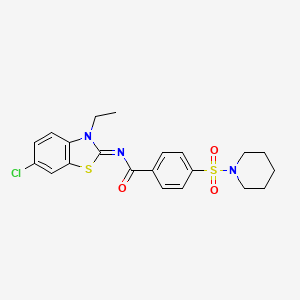

![molecular formula C14H23N3O3 B2363109 Tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate CAS No. 1291861-87-4](/img/structure/B2363109.png)

Tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,4-Oxadiazole derivatives have received considerable attention due to their unique bioisosteric properties and a wide spectrum of biological activities . They are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . This makes them a perfect framework for novel drug development .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives has been reported in various studies . For example, Maftei C. V. et al. reported the synthesis of 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline .

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives depends on the position of nitrogen atoms . Oxadiazoles may occur in the form of four different isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole .

Scientific Research Applications

Structural Characterization and Synthesis

Crystal Structures and Hydrogen Bonding : Tert-butyl carbamate derivatives, including structures similar to tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate, have been studied for their crystal structures and hydrogen bonding characteristics. This research helps in understanding the molecular arrangements and interactions, which are crucial for the design of new materials and drugs (Das et al., 2016).

Synthesis and Characterization : Various methods of synthesizing tert-butyl carbamate derivatives have been explored. These studies involve characterizing these compounds using techniques like X-ray diffraction, NMR, IR, and LCMS, providing insights into the molecular structure and properties of such compounds (Sanjeevarayappa et al., 2015).

Biological and Chemical Applications

Antimicrobial and Anthelmintic Activities : Certain tert-butyl carbamate derivatives exhibit biological activities, such as antimicrobial and anthelmintic effects. This demonstrates their potential in developing new therapeutic agents (Ghoneim & Mohamed, 2013).

Delayed Luminescence and Sensory Materials : Tert-butyl carbazole derivatives, related to tert-butyl carbamate, have been studied for their properties like delayed luminescence. They are also explored for detecting volatile acid vapors, showing potential applications in sensing technologies (Cooper et al., 2022).

Medicinal Chemistry and Drug Design

Dipeptidyl Peptidase-4 Inhibitors : Tert-butyl carbamate derivatives are important intermediates in synthesizing dipeptidyl peptidase-4 inhibitors, a class of drugs used in diabetes treatment. Understanding their metabolism and interaction with enzymes is crucial for developing new medications (Yoo et al., 2008).

GABAA/Benzodiazepine Receptor Modulators : Some tert-butyl carbamate derivatives have been studied for their affinity to the GABAA/benzodiazepine receptor, indicating their potential role in neurological drug discovery (Tenbrink et al., 1994).

Dual Inhibitors of 5-Lipoxygenase and Cyclooxygenase : Research on tert-butyl carbamate derivatives includes their potential as dual inhibitors of 5-lipoxygenase and cyclooxygenase, key enzymes involved in inflammation. This suggests their application in developing anti-inflammatory drugs (Unangst et al., 1992).

Mechanism of Action

Target of Action

The primary targets of “Tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate” are currently unknown . This compound is a part of a collection of unique chemicals provided for early discovery researchers

Mode of Action

Based on its structural similarity to other oxadiazole derivatives, it may interact with its targets through the formation of hydrogen bonds and hydrophobic interactions .

properties

IUPAC Name |

tert-butyl N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O3/c1-10-15-11(20-17-10)14(8-6-5-7-9-14)16-12(18)19-13(2,3)4/h5-9H2,1-4H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUJINQJGCEUJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2(CCCCC2)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2363027.png)

![3,3-Difluoro-7-azaspiro[5.6]dodecane](/img/structure/B2363028.png)

![7-Fluoro-3-[[1-(1-methyl-6-oxopyridazine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2363035.png)

![Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B2363038.png)

![N-(3,4-dimethylphenyl)-2-methyl-5-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-3-sulfonamide](/img/structure/B2363040.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2363043.png)

![3,4-Difluoro-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide](/img/structure/B2363046.png)